N-(4-carbamoylphenyl)-3-nitrobenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H11N3O4 |
|---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C14H11N3O4/c15-13(18)9-4-6-11(7-5-9)16-14(19)10-2-1-3-12(8-10)17(20)21/h1-8H,(H2,15,18)(H,16,19) |
InChI Key |
XBNNPAVXYFLWAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation of N 4 Carbamoylphenyl 3 Nitrobenzamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a fundamental tool for elucidating the carbon-hydrogen framework of organic molecules. For N-(4-carbamoylphenyl)-3-nitrobenzamide, both ¹H and ¹³C NMR provide critical data for structural confirmation. While specific data for the title compound is not publicly available, analysis of closely related N-(aryl)-nitrobenzamide derivatives allows for an accurate prediction of its spectral characteristics. mdpi.comnih.gov
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the two aromatic rings and the amide functional groups. The protons on the 3-nitrophenyl ring are anticipated to appear in a more downfield region due to the electron-withdrawing effects of the nitro and carbonyl groups. The protons on the 4-carbamoylphenyl ring would also exhibit characteristic splitting patterns. The amide N-H proton typically appears as a broad singlet at a significantly downfield chemical shift, often above δ 10.0 ppm, due to its acidic nature and involvement in hydrogen bonding. nih.gov The two protons of the primary carbamoyl (B1232498) group (-CONH₂) are expected to appear as two separate broad singlets.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Amide N-H | > 10.0 | Singlet (broad) | Chemical shift is solvent-dependent and sensitive to concentration. |
| 3-Nitrophenyl Protons | δ 7.8 - 8.8 | Multiplets | Complex splitting patterns (t, d, dd) due to coupling between protons. |
| 4-Carbamoylphenyl Protons | δ 7.5 - 8.0 | Doublets (AA'BB') | Two sets of doublets characteristic of a 1,4-disubstituted benzene (B151609) ring. |
Note: Predictions are based on data from related nitrobenzamide and benzamide (B126) derivatives in DMSO-d₆ solvent. mdpi.comnih.gov
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the two carbonyl carbons (amide and carbamoyl), the aromatic carbons, and the carbons directly attached to the nitro group. The carbonyl carbons are the most deshielded, appearing at the downfield end of the spectrum. The carbon atom attached to the nitro group is also significantly deshielded.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| Amide Carbonyl (C=O) | δ 164 - 166 | Most downfield signal from a carbon in a functional group. |
| Carbamoyl Carbonyl (C=O) | δ 166 - 168 | Slightly different shift from the amide carbonyl. |
| Aromatic C-NO₂ | δ 148 - 150 | Deshielded due to the strong electron-withdrawing nitro group. |
| Aromatic Quaternary Carbons | δ 135 - 145 | Carbons attached to other non-hydrogen substituents. |
Note: Predictions are based on spectral data from analogous compounds. mdpi.comnih.gov
Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The key functional groups in this compound—amide, carbamoyl, and nitro groups—have distinct and well-characterized absorption bands.
The IR spectra of related N-(aryl)-nitrobenzamide derivatives show strong absorption bands for the N-H and C=O stretching of the amide bond. nih.gov The nitro group gives rise to two strong bands corresponding to its asymmetric and symmetric stretching vibrations. The carbamoyl group will also contribute to the N-H and C=O stretching regions.
Table 3: Key IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretching | Amide & Carbamoyl | 3200 - 3450 | Medium-Strong |
| C-H Stretching | Aromatic | 3000 - 3100 | Medium |
| C=O Stretching (Amide I) | Amide & Carbamoyl | 1640 - 1690 | Strong |
| N-H Bending (Amide II) | Amide | 1510 - 1570 | Medium-Strong |
| NO₂ Asymmetric Stretching | Nitro | 1500 - 1560 | Strong |
Note: Ranges are based on data from similar substituted benzamide structures. nih.gov
Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the aromatic rings.
Mass Spectrometric (MS) Analysis for Molecular Weight and Fragmentation Patterns
Mass spectrometry is employed to determine the molecular weight and to gain structural insights from the fragmentation patterns of the molecule. The molecular formula of this compound is C₁₄H₁₁N₃O₄, which corresponds to a molecular weight of 285.26 g/mol . The high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]+ or [M+H]+) that confirms this mass with high accuracy.
The primary fragmentation pathway observed for related benzamide structures is the cleavage of the amide bond (C-N). mdpi.comresearchgate.net This would result in two main fragment ions.
Table 4: Predicted Mass Spectrometric Fragments for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
|---|---|---|
| [M]+ | Intact Molecule | 285 |
| [C₇H₄NO₃]+ | 3-Nitrobenzoyl cation | 150 |
| [C₇H₇N₂O]+ | 4-Carbamoylphenylaminyl radical cation | 135 |
| [C₇H₅O]+ | Benzoyl cation (from loss of NO₂) | 105 |
Single-Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination
Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. While a crystal structure for this compound is not reported, analysis of related N-arylbenzamides allows for a detailed prediction of its solid-state characteristics. researchgate.net
The crystal structure of this compound is expected to be dominated by an extensive network of intermolecular hydrogen bonds. The presence of multiple hydrogen bond donors (N-H from amide and carbamoyl) and acceptors (C=O from amide and carbamoyl, and O-N-O from the nitro group) facilitates the formation of a stable, three-dimensional supramolecular architecture.
Key predicted interactions include:
Amide-Amide Hydrogen Bonding: Molecules are likely to form chains or dimers through N-H···O=C hydrogen bonds between the secondary amide groups.
Carbamoyl Group Interactions: The primary amide (-CONH₂) of the carbamoyl group is a potent hydrogen bonding motif, capable of acting as a double donor and a single acceptor, leading to cross-linking between the primary molecular chains.
Nitro Group Participation: The oxygen atoms of the nitro group are effective hydrogen bond acceptors and are expected to interact with amide N-H groups or aromatic C-H donors.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-(aryl)-nitrobenzamide |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide |
| N-(3-chlorophenethyl)-4-nitrobenzamide |
Computational and Theoretical Investigations of N 4 Carbamoylphenyl 3 Nitrobenzamide
Density Functional Theory (DFT) Calculations and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. For N-(4-carbamoylphenyl)-3-nitrobenzamide, DFT calculations, often employing basis sets like B3LYP/6-31G(d,p) or B3LYP/6-311G++(d,p), are fundamental in elucidating its optimized geometry, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net These calculations provide a foundational understanding of the molecule's stability and reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies of Analogous Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |
|---|---|---|---|---|
| 2-nitro-N-(4-nitrophenyl) benzamide (B126) | - | - | - | B3LYP/6–31G(d,p) |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
In a molecule like this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the nitro and carbamoyl (B1232498) groups, making these sites prone to electrophilic interactions. researchgate.net Conversely, the hydrogen atoms of the amide and carbamoyl groups would exhibit positive potential, indicating their role as hydrogen bond donors. For a related compound, N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, MEP analysis revealed distinct positive zones (42.92 and 50.98 kcal mol⁻¹) and negative zones (-34.63 and -42.22 kcal mol⁻¹), which facilitate N–H⋯O interactions in its crystal structure. strath.ac.uk
Table 2: Representative MEP Analysis Data for an Analogous Compound
| Compound | Positive Potential (kcal/mol) | Negative Potential (kcal/mol) |
|---|
Hirshfeld Surface Analysis for Intermolecular Contacts
For this compound, this analysis would reveal the relative importance of various non-covalent interactions, such as hydrogen bonds (O···H, N···H) and van der Waals forces (H···H, C···H). In the crystal structure of a similar molecule, N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, Hirshfeld analysis showed that the most significant intermolecular contacts are H⋯O/O⋯H (30.5%), H⋯H (29.0%), and H⋯C/C⋯H (28.2%). strath.ac.uk These interactions are crucial for the stability of the supramolecular structure. researchgate.net
Table 3: Representative Hirshfeld Surface Contact Percentages for an Analogous Compound
| Compound | H···O/O···H (%) | H···H (%) | H···C/C···H (%) |
|---|
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape, stability of different conformers, and the dynamics of its interactions with its environment, such as a solvent or a protein binding site. nih.govnih.gov
By simulating the molecule's behavior over a period of time (e.g., nanoseconds), researchers can analyze trajectories to understand how the different parts of the molecule move relative to each other. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological target. MD simulations on related benzamide derivatives have been used to validate docking poses and assess the stability of ligand-protein complexes by analyzing parameters like the root-mean-square deviation (RMSD) of the ligand within the binding site over the simulation time. nih.govnih.gov A stable RMSD suggests a stable binding mode.
Ligand-Protein Interaction Modeling via Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.netnih.gov
For this compound, molecular docking studies could be performed against various protein targets to predict its binding affinity and interaction patterns. The docking process typically involves placing the ligand in the active site of the protein and calculating a scoring function to estimate the binding free energy. The resulting poses reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. nih.govnih.gov For instance, a study on N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide investigated its potential as an inhibitor of human coagulation factor Xa (hfXa) through molecular docking. strath.ac.uk Similarly, other nitrobenzamide derivatives have been docked against enzymes like inducible nitric oxide synthase (iNOS) to rationalize their biological activity. researchgate.net
Table 4: Representative Molecular Docking Results for Analogous Compounds
| Compound | Protein Target | Key Interacting Residues | Docking Score (kcal/mol) |
|---|---|---|---|
| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-glucosidase | Not specified | -9.7 to -8.0 |
| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-amylase | Not specified | -9.8 to -7.9 |
Note: The data presented is for analogous compounds to illustrate the type of information obtained from molecular docking studies.
In Vitro Biological Evaluation and Structure Activity Relationship Sar Studies of N 4 Carbamoylphenyl 3 Nitrobenzamide Analogues
Cellular Biological Activity Investigations (In Vitro)
Cellular Growth Modulation Assays
Analogues of N-(4-carbamoylphenyl)-3-nitrobenzamide, specifically those with a 4-substituted-3-nitrobenzamide core, have demonstrated notable anti-tumor properties in vitro. researchgate.net A study evaluating a series of these derivatives against human cancer cell lines, including HCT-116 (colon carcinoma), MDA-MB-435 (melanoma), and HL-60 (promyelocytic leukemia), revealed potent inhibitory activities. researchgate.net
The sulforhodamine B (SRB) assay was used to determine the 50% growth inhibition (GI₅₀) values. One particular analogue, compound 4a, showed consistent and potent inhibition across all three cell lines with GI₅₀ values ranging from 1.904 to 2.111 µM. researchgate.net Other analogues, such as 4g and 4l-4n, also exhibited strong inhibitory effects, particularly against the MDA-MB-435 and HL-60 cell lines, with GI₅₀ values in the low micromolar range. researchgate.net
These findings suggest that the 3-nitrobenzamide (B147352) scaffold is a promising starting point for the development of novel anti-cancer agents. The observed cellular growth modulation indicates that these compounds interfere with critical pathways necessary for cancer cell proliferation.
Table 1: Growth Inhibitory Activities (GI₅₀, µM) of Selected 3-Nitrobenzamide Analogues researchgate.net
| Compound | HCT-116 | MDA-MB-435 | HL-60 |
|---|---|---|---|
| 4a | 1.904 | 2.111 | 1.987 |
| 4g | >10 | 1.008 | 1.993 |
| 4l | >10 | 3.586 | 3.778 |
| 4m | >10 | 2.871 | 2.951 |
| 4n | >10 | 2.113 | 2.454 |
Receptor Binding Profiling (e.g., Cereblon Binding)
While direct binding data for this compound to Cereblon (CRBN) is not extensively documented in the available literature, the structural components of its analogues are relevant to CRBN modulation. Cereblon is a key protein in the ubiquitin-proteasome system and is the primary target of immunomodulatory drugs (IMiDs) like thalidomide (B1683933). nih.govresearchgate.net
Research into the design of novel CRBN effectors has focused on moieties that can mimic the binding of thalidomide and its derivatives. nih.gov These effectors often contain a phthaloyl or a related chemical group that interacts with a specific tri-tryptophan pocket in the CRBN binding domain. nih.gov Studies have shown that hydrolysis products of certain thalidomide analogues, which result in a ring-opened structure forming a secondary amide and a carboxyl group, can maintain interactions with key residues in the CRBN binding pocket. nih.gov For instance, the hydrolysis of nitrophthalic anhydride-derived compounds leads to the formation of a 2-carboxybenzamido structure that can effectively bind to CRBN. researchgate.net
The this compound structure contains a benzamide (B126) core, which is a component of these active metabolites. This suggests a potential, though yet unproven, for analogues to be designed to interact with CRBN, thereby altering its substrate specificity and inducing the degradation of target proteins. Further investigation is required to establish a direct binding profile for this specific compound class.
Enzyme Inhibition Assays and Potency Determination
Serine Protease Inhibition Studies (e.g., Factor Xa, Thrombin)
The benzamide moiety is a well-established scaffold in the development of inhibitors for serine proteases, which are critical enzymes in the blood coagulation cascade. nih.gov Factor Xa (FXa) and thrombin are primary targets for anticoagulant therapies. nih.govsigmaaldrich.com The N-(4-carbamoylphenyl) group, in particular, is a key structural feature for achieving potent and selective inhibition of FXa. This group is known to fit into the S4 pocket of the FXa active site, forming crucial interactions that anchor the inhibitor.
While specific inhibitory data for this compound against FXa or thrombin is not detailed in the provided results, the general importance of the benzamidine (B55565) and related benzamide structures for binding to these proteases is well-recognized. sigmaaldrich.com The development of low-molecular-weight inhibitors often leverages these types of structures to achieve high affinity and selectivity. nih.gov The exploration of various substituents on the benzamide core allows for the fine-tuning of inhibitory activity and pharmacokinetic properties. The 3-nitro substitution on the benzoyl ring of the title compound represents a specific modification that would require experimental evaluation to determine its precise effect on FXa or thrombin inhibition.
Cholinesterase Inhibition Profiling
Analogues based on a benzamide structure have been investigated for their ability to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com A study of salicylanilide (B1680751) N,N-disubstituted (thio)carbamates, which contain a related carbamoylphenyl structure, demonstrated weak to moderate inhibition of both enzymes. mdpi.com
In this series, IC₅₀ values ranged from 1.60 to 311.0 µM. mdpi.com Notably, some derivatives showed selectivity for BChE over AChE. For instance, 2-(phenylcarbamoyl)phenyl diphenylcarbamate was identified as the most potent BChE inhibitor with an IC₅₀ of 1.60 µM, while O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate was the most effective against AChE with an IC₅₀ of 38.98 µM. mdpi.com These results indicate that the benzamide framework can be a viable template for designing cholinesterase inhibitors, although the specific contribution of the 3-nitro and 4-carbamoylphenyl groups of the title compound needs to be experimentally verified.
Table 2: Cholinesterase Inhibitory Activity (IC₅₀, µM) of Selected Benzamide Analogues mdpi.com
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
|---|---|---|
| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | > 100 | 1.60 |
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | 38.98 | > 100 |
Structure-Activity Relationship (SAR) Elucidation
The structure-activity relationship (SAR) for analogues of this compound is highly dependent on the biological target being investigated. researchgate.netmdpi.comnih.gov
For anti-tumor activity , studies on 4-substituted-3-nitrobenzamide derivatives have provided preliminary SAR insights. researchgate.net The nature and position of the substituent on the benzamide core significantly influence the growth inhibitory potency against different cancer cell lines. The data suggests that specific substitutions can enhance activity and selectivity for certain cancer types, as seen with compounds 4g and 4l-4n showing preferential inhibition of MDA-MB-435 and HL-60 cells. researchgate.net
In the context of serine protease inhibition , the N-(4-carbamoylphenyl) portion is a critical pharmacophore for binding to the S4 pocket of Factor Xa. The SAR for this class of inhibitors often revolves around modifications to the other parts of the molecule to optimize interactions with other pockets (S1, S2) of the enzyme's active site. The 3-nitro group on the benzoyl ring would influence the electronic properties and conformation of the molecule, which could impact binding affinity and selectivity against related proteases like thrombin. nih.gov
For cholinesterase inhibition , SAR studies on related benzamide and salicylanilide structures indicate that the substitution pattern on both the phenyl ring and the benzamide nitrogen is crucial. mdpi.com For example, N,N-diphenyl substituted compounds with more aromatic character tend to be effective, non-covalent inhibitors that can interact with the peripheral anionic sites of the enzymes. mdpi.com
Across different biological targets, the presence of a nitro group, as in this compound, is a significant structural feature. The electron-withdrawing nature of the nitro group can modulate the electronic distribution of the entire molecule, affecting its binding properties. nih.gov Furthermore, the position of the nitro group is critical; for instance, in a series of 2-chloro-4-nitrobenzamide derivatives, the relative position of a second nitro group on an N-aryl substituent dramatically affected the inhibitory potential against α-glucosidase and α-amylase. nih.gov This highlights the importance of precise positional chemistry in determining the biological activity of nitrobenzamide analogues.
Impact of Substituent Modifications on Biological Activity
Structure-activity relationship (SAR) studies have been crucial in elucidating the chemical features required for the biological activity of this compound analogues. Research has shown that modifications to both the 3-nitrobenzamide and the N-(4-carbamoylphenyl) portions of the molecule can lead to significant changes in potency.
In one study focusing on novel 4-substituted-3-nitrobenzamide derivatives, a series of compounds were synthesized and evaluated for their in-vitro anti-tumor activities against HCT-116, MDA-MB435, and HL-60 cancer cell lines. nih.gov The findings from this research highlight the importance of the substituent at the 4-position of the 3-nitrobenzamide core.
Key findings from these SAR studies indicate:
Electron-withdrawing groups: The presence of electron-withdrawing groups is often associated with enhanced cytotoxic activity. For instance, the introduction of nitro groups at the para positions of related diaryl structures can convert inactive compounds into highly cytotoxic agents. nih.gov
Substituent type and position: The specific type and placement of substituents are critical. In a series of 4-substituted-3-nitrobenzamide derivatives, compounds with specific substitutions (designated as 4g and 4l-4n in the study) demonstrated more potent inhibitory activities against MDA-MB435 and HL-60 cell lines, with GI50 values (the concentration causing 50% growth inhibition) ranging from 1.008 to 3.778 µM. nih.gov
The table below summarizes the anti-tumor activity of selected 4-substituted-3-nitrobenzamide derivatives. nih.gov
| Compound | HCT-116 GI50 (µM) | MDA-MB435 GI50 (µM) | HL-60 GI50 (µM) |
| 4a | 2.111 | 1.904 | Not specified |
| 4g | Not specified | 1.008 | 1.993 |
| 4l | Not specified | 3.586 | 3.778 |
| 4m | Not specified | Not specified | Not specified |
| 4n | Not specified | Not specified | Not specified |
Positional Isomerism Effects on Biological Profiles
The relative positioning of substituents on the aromatic rings of benzamide derivatives has a profound effect on their biological activity. This phenomenon, known as positional isomerism, can dramatically alter a molecule's ability to bind to its biological target.
Studies on related carboxamide structures, such as N-thienylcarboxamides which are analogous to the N-phenylcarboxamides, reveal that different positional isomers can have vastly different fungicidal activities. nih.gov For example, moving a substituent on the thiophene (B33073) ring (a bioisostere of the phenyl ring) resulted in significant variations in both in vivo and in vitro activity, which was linked to differences in inhibitory activity at the target enzyme, succinate (B1194679) dehydrogenase (SDH). nih.gov
In the context of nitrobenzamides, the position of the nitro group is critical. Research on N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers (ortho, meta, and para) showed that the position of the NO2 group influences molecular properties and crystal packing. mdpi.com While this study focused on structural and optical properties, the principle holds for biological activity. For instance, in a different class of compounds, moving the nitro group from the meta or ortho position to the para position was found to significantly increase the dipole moment and hyperpolarizability. mdpi.com
Key observations on positional isomerism include:
Target Binding: The specific arrangement of functional groups determines how well a molecule fits into the binding site of a target protein. In fungicides with a pyrazole (B372694) carbonyl moiety, a significant difference in activity between positional isomers was attributed to varying binding affinities to the target enzyme. nih.gov
Conformational Flexibility and Its Biological Implications
The three-dimensional shape and flexibility of this compound analogues are key determinants of their biological function. The molecule is not rigid; rotation can occur around the amide bond and the bonds connecting the amide to the two phenyl rings. This conformational freedom allows the molecule to adopt a specific shape, or conformation, that is optimal for binding to its biological target.
The planarity and rotational freedom of the molecule's components are influenced by intermolecular and intramolecular interactions.
Molecular Geometry: The geometry can be influenced by hydrogen bonding. In one positional isomer of a related nitrobenzamide, an intramolecular hydrogen bond restricted the rotation of the benzene (B151609) ring, leading to a more planar geometry. mdpi.com In contrast, another isomer without this bond was more susceptible to distortion. mdpi.com
The ability to adopt a specific low-energy "bioactive conformation" is essential for efficacy. This conformation ensures that key functional groups, such as the nitro and carbamoyl (B1232498) groups, are correctly oriented to form crucial interactions (e.g., hydrogen bonds) with amino acid residues in the target's active site. Computational docking studies on similar inhibitor classes have confirmed that differences in binding affinity among isomers can be attributed to how their distinct shapes complement the target site. nih.gov
Mechanistic Insights and Molecular Target Identification for N 4 Carbamoylphenyl 3 Nitrobenzamide
Investigation of Molecular Mechanisms of Action (MOA)
The proposed molecular mechanism of action for N-(4-carbamoylphenyl)-3-nitrobenzamide is largely inferred from studies on structurally related nitrobenzamide derivatives, which suggest a prodrug-based approach that exploits the unique biochemical environment of tumor cells. The central hypothesis is the selective reduction of the nitro group to a cytotoxic nitroso intermediate within cancer cells. nih.gov
This selective action is thought to be a result of differences in the cellular reducing systems between malignant and non-malignant cells. nih.gov In healthy cells, the reduction of such compounds to a non-toxic amine is efficiently carried out. However, certain cancer cells exhibit a deficiency in specific metabolic pathways, leading to the accumulation of the toxic intermediate. nih.gov
A key aspect of this mechanism is the chemical reactivity of the generated nitroso derivative. For instance, the analog 4-iodo-3-nitrosobenzamide (B12559498) has been shown to be a reactive species capable of interacting with crucial cellular components. nih.gov The nitro group is a versatile functional group in drug design and is often included to enhance bioactivity in antimicrobial and anticancer agents. mdpi.comnih.gov Its metabolic reduction within the body can lead to the formation of reactive intermediates, which is a key factor in the pharmacological activity of these compounds. nih.gov
Table 1: Proposed Molecular Mechanism of Action for Nitrobenzamide Derivatives
| Step | Description | Cellular Location | Key Feature |
| 1. Cellular Uptake | The nitrobenzamide compound enters the cell. | Cytoplasm/Mitochondria | Passive diffusion or transporter-mediated. |
| 2. Reductive Activation | The nitro group is reduced to a reactive nitroso intermediate. | Mitochondria/Cytoplasm | This step is favored in cancer cells due to their specific metabolic characteristics. nih.gov |
| 3. Target Interaction | The reactive intermediate interacts with and inactivates specific biological targets. | Nucleus/Cytoplasm | For example, inactivation of enzymes like PARP. nih.gov |
| 4. Induction of Cell Death | The disruption of cellular processes leads to apoptosis or other forms of cell death. | Whole Cell | The selective killing of tumor cells is the therapeutic goal. nih.gov |
Biochemical Pathway Analysis of Compound Effects
The biochemical pathways affected by nitrobenzamide derivatives are intrinsically linked to their mechanism of action, which relies on the metabolic characteristics of cancer cells.
A critical pathway identified in the selective action of the prodrug 4-iodo-3-nitrobenzamide (B1684207) involves the mitochondrial electron transport chain. nih.gov Specifically, the activation of this prodrug is dependent on the cellular reducing system. In non-malignant cells, the reduction to a non-toxic amine is facilitated by the flavoprotein of mitochondrial complex I, which receives reducing equivalents from NADH to NADPH through pyridine (B92270) nucleotide transhydrogenation in an Mg2+-ATP-dependent manner. nih.gov
Malignant cells, however, often have a defect in this hydride transfer at the energy transfer site. nih.gov This deficiency is believed to result in the selective synthesis of the lethal 4-iodo-3-nitrosobenzamide in cancer cells. nih.gov
The overarching biochemical consequence of the action of these compounds in cancer cells is the induction of apoptosis (programmed cell death), which has been observed following treatment with related nitrobenzamide derivatives. nih.gov
Future Research Trajectories and Innovations in N 4 Carbamoylphenyl 3 Nitrobenzamide Chemistry
Rational Design Principles for Novel Analogues with Tuned Biological Properties
The rational design of novel analogues of N-(4-carbamoylphenyl)-3-nitrobenzamide is a important strategy for optimizing its biological activities and pharmacokinetic properties. This approach relies on a deep understanding of the structure-activity relationships (SAR) that govern the interactions of these molecules with their biological targets.
Key principles in the rational design of new analogues include:
Modification of the Nitro Group Position: The position of the nitro group on the benzoyl ring is a critical determinant of biological activity. Shifting the nitro group from the meta position to the ortho or para positions can significantly alter the electronic properties of the molecule, thereby influencing its binding affinity and efficacy.
Substitution on the Phenyl Rings: The introduction of various substituents, such as halogens, alkyl, or alkoxy groups, on either of the phenyl rings can modulate the lipophilicity, solubility, and metabolic stability of the compound. For instance, the addition of electron-donating or electron-withdrawing groups can fine-tune the electronic charge distribution across the molecule, which can be crucial for target interaction. acs.org
Alteration of the Amide Linker: The amide bond is a key structural feature, and its modification can lead to analogues with enhanced stability or altered conformational preferences. For example, the replacement of the amide bond with a bioisosteric group could result in compounds with improved oral bioavailability.
A study on novel 4-substituted-3-nitrobenzamide derivatives demonstrated that different substituents significantly influenced their anti-tumor activity against various cancer cell lines. nih.gov For example, compound 4a in the study showed potent inhibitory activities against three cancer cell lines with GI50 values ranging from 1.904 to 2.111 micromol/L. nih.gov This highlights the potential for discovering highly active analogues through systematic structural modifications.
| Analogue | Modification | Observed Activity | Reference |
| Compound 4a | Varied substituents at the 4-position of the 3-nitrobenzamide (B147352) core | Potent anti-tumor activity (GI50: 1.904-2.111 µM) | nih.gov |
| Compounds 4g, 4l-4n | Varied substituents at the 4-position of the 3-nitrobenzamide core | Potent inhibitory activity against MDA-MB435 and HL-60 cell lines | nih.gov |
Exploration of Novel Synthetic Pathways and Methodologies
The development of efficient, cost-effective, and environmentally benign synthetic methods is a cornerstone of modern pharmaceutical chemistry. Future research in the synthesis of this compound and its analogues is expected to focus on the following areas:
Green Synthesis: The use of greener solvents, catalysts, and reaction conditions is a major trend in chemical synthesis. tandfonline.comtandfonline.com Methodologies that minimize waste, avoid hazardous reagents, and reduce energy consumption are highly desirable. For example, solvent- and activation-free conditions for the synthesis of benzamides have been reported, offering a more environmentally friendly approach. tandfonline.comtandfonline.comuclouvain.be
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov It can significantly reduce reaction times, improve yields, and enhance product purity. nih.gov The application of microwave-assisted organic synthesis (MAOS) to the synthesis of this compound could lead to more efficient and rapid production. researchgate.netacs.orgtandfonline.comuobabylon.edu.iq
Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, offers another avenue for process intensification. thieme-connect.comnih.govresearchgate.netrsc.orgnih.gov Ultrasound can enhance mass transfer and accelerate reaction rates, often under milder conditions than conventional methods. thieme-connect.comresearchgate.netrsc.org
Catalytic Methods: The development of novel catalysts for amide bond formation is an active area of research. numberanalytics.comrsc.org This includes transition metal catalysis, organocatalysis, and biocatalysis, all of which offer potential advantages in terms of efficiency, selectivity, and sustainability. numberanalytics.com
| Synthetic Method | Key Features | Potential Advantages for this compound Synthesis |
| Green Synthesis | Solvent-free, activation-free conditions | Reduced environmental impact, simplified purification |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times | Increased efficiency, higher yields |
| Ultrasound-Assisted Synthesis | Enhanced mass transfer, milder conditions | Faster reactions, improved energy efficiency |
| Novel Catalytic Methods | High efficiency and selectivity | Greater control over the reaction, potential for asymmetric synthesis |
Advanced Computational Modeling for Predictive Research
Computational chemistry has become an indispensable tool in drug discovery and development, enabling the prediction of molecular properties and biological activities before a compound is synthesized. ijpsr.com For this compound, advanced computational modeling can be applied in several ways:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov By developing robust QSAR models, it is possible to predict the activity of novel analogues and prioritize their synthesis. ijpsr.comnih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. tandfonline.comresearchgate.net Molecular docking can be used to elucidate the binding mode of this compound with its biological targets and to design analogues with improved binding affinity.
Quantum Chemical Calculations: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic characteristics. tandfonline.comresearchgate.netresearchgate.net These calculations can provide valuable insights into the behavior of this compound at the molecular level. researchgate.netresearchgate.net
In Silico ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the development of safe and effective drugs. Computational models can be used to assess the ADMET profile of this compound and its analogues early in the drug discovery process.
A benchmark study of benzamide (B126) derivatives utilized DFT to calculate properties such as absorption spectra and frontier molecular orbitals, which can be correlated with biological activity. sci-hub.se Such computational approaches can guide the design of new molecules with desired properties. sci-hub.se
Development of this compound as Chemical Probes for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. nih.gov this compound and its derivatives have the potential to be developed as chemical probes for a variety of applications:
Target Identification: By attaching a reactive group or a reporter tag to the this compound scaffold, it may be possible to identify its direct biological targets. nih.govresearchgate.netchomixbio.com This would provide crucial information about its mechanism of action.
Imaging Agents: Fluorescently labeled analogues of this compound could be used to visualize its distribution and localization within cells and tissues. This would provide insights into its pharmacokinetic and pharmacodynamic properties.
Modulators of Protein-Protein Interactions: If this compound is found to disrupt a specific protein-protein interaction, it could be used as a chemical probe to study the biological consequences of this disruption.
The development of benzamide-based molecular probes has been successful in other areas, such as for imaging tau protein aggregates in Alzheimer's disease. rsc.org This demonstrates the feasibility of adapting the this compound scaffold for similar purposes.
Synergistic Studies with Other Chemical Scaffolds
Combination therapy, the use of two or more drugs to treat a disease, is a common strategy in medicine, particularly in the treatment of cancer. Synergistic studies involving this compound and other chemical scaffolds could lead to the development of more effective treatment regimens.
Potential areas for synergistic studies include:
Combination with Known Anticancer Drugs: Investigating the combination of this compound with established chemotherapeutic agents could reveal synergistic or additive effects, potentially allowing for lower doses and reduced side effects.
Combination with Inhibitors of Drug Resistance: Some cancers develop resistance to chemotherapy through the overexpression of drug efflux pumps. nih.gov Combining this compound with inhibitors of these pumps could restore the efficacy of the drug in resistant tumors. nih.gov
Combination with Targeted Therapies: Targeted therapies are designed to interfere with specific molecules involved in cancer growth and progression. Combining this compound with a targeted therapy could lead to a more potent and selective anticancer effect.
Research on other nitro-containing compounds, such as 2'-nitroflavone, has shown synergistic antitumor effects when combined with other agents, supporting the potential for such approaches with this compound. nih.gov Similarly, studies on N-nitroso compounds have explored their synergistic effects in carcinogenesis. karger.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
